1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea
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Overview
Description
1-[[4-[[[(4-chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea is a member of thioureas.
Scientific Research Applications
Spectroscopic and Structural Analysis
- The compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2) was synthesized and characterized through spectroscopy and single crystal XRD. This involved analyzing the molecule's stability, charge transfer, and possible sites for nucleophilic attack. The compound showed potential for developing new analgesic drugs (Mary et al., 2016).
Molecular Interactions and Potential Applications
The title compound 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was studied for its molecular conformation and interactions, contributing insights into its potential for further chemical applications (Yeo & Tiekink, 2019).
A series of 3-(substituted thio)-2-hydroxypropionanilides, similar in structure to the specified compound, were synthesized and showed partial androgen agonist activity. This highlighted their potential in developing antiandrogen treatments for diseases (Tucker et al., 1988).
Antibacterial Applications
- New N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas were prepared and evaluated for their antibacterial activity, showing effectiveness against various bacterial strains (Khazi et al., 2006).
Antitumor Potential
Sorafenib derivatives with thiourea structures were synthesized and showed promising inhibitory activity against various cancer cell lines, suggesting the potential for anticancer therapies (Guan et al., 2018).
Novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, structurally related to the specified compound, exhibited higher in vitro activity against cancer cell lines compared to a cisplatin control (Li et al., 2006).
Photoluminescence and Chemical Detection
- The study on 1-(2-Hydroxyphenyl)thiourea revealed its utility in fluorescence quenching, which can be used for chromium(VI) determination, showcasing its application in chemical detection (Sunil & Rao, 2015).
Bioactive Compounds and Molecular Docking
- New bioactive Cu(I) thiourea derivatives were synthesized and evaluated, displaying significant antioxidant activity and potential for bacterial inhibition. Molecular docking studies suggested strong interaction with target proteins (Hussain et al., 2020).
properties
Product Name |
1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea |
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Molecular Formula |
C22H18Cl2F2N4S2 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-[[4-[[(4-chloro-3-fluorophenyl)carbamothioylamino]methyl]phenyl]methyl]thiourea |
InChI |
InChI=1S/C22H18Cl2F2N4S2/c23-17-7-5-15(9-19(17)25)29-21(31)27-11-13-1-2-14(4-3-13)12-28-22(32)30-16-6-8-18(24)20(26)10-16/h1-10H,11-12H2,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
AGOYBDGDMVYPKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC(=C(C=C2)Cl)F)CNC(=S)NC3=CC(=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC(=C(C=C2)Cl)F)CNC(=S)NC3=CC(=C(C=C3)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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